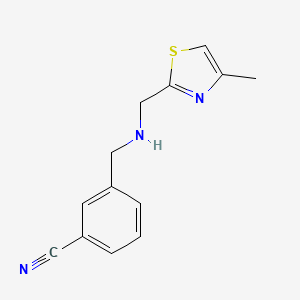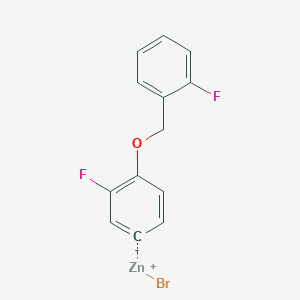
4-(2'-FluorobenZyloxy)-3-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a useful tool in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(2’-Fluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2’-Fluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of high-purity zinc and THF is crucial to minimize impurities and side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated hydrocarbons.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide is used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its high reactivity and selectivity make it a valuable reagent in the formation of carbon-carbon bonds.
Biology and Medicine: The compound is used in the synthesis of fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced biological activity and stability, making them useful in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce fluorine atoms into organic molecules is particularly valuable in the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the phenyl group. This coordination enhances the reactivity of the compound, allowing it to participate in a wide range of reactions.
Comparación Con Compuestos Similares
- 4-(2’-Fluorobenzyloxy)phenylzinc bromide
- 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
- 4-(2’-Fluorobenzyloxy)-3-fluorophenylmagnesium bromide
Comparison: Compared to similar compounds, 4-(2’-Fluorobenzyloxy)-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of two fluorine atoms in its structure enhances its nucleophilicity, making it more reactive in cross-coupling reactions. Additionally, the use of zinc as the central metal atom provides better control over reaction conditions compared to magnesium-based reagents.
Propiedades
Fórmula molecular |
C13H9BrF2OZn |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-[(2-fluorophenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
FYYDMWGCOATDOG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=[C-]C=C2)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


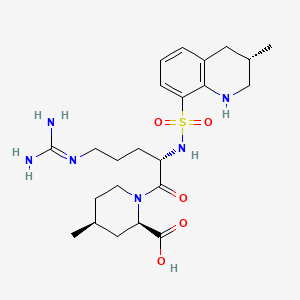
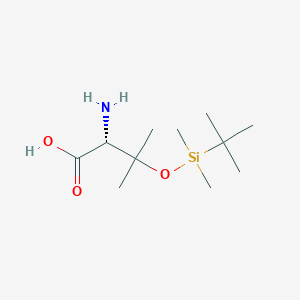

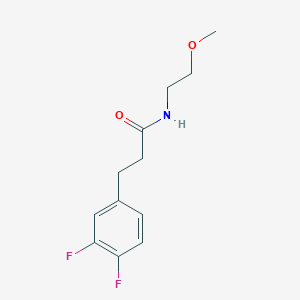


![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
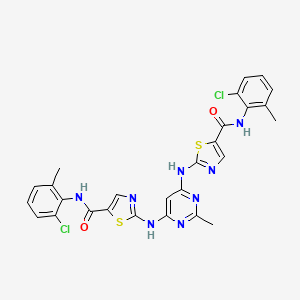
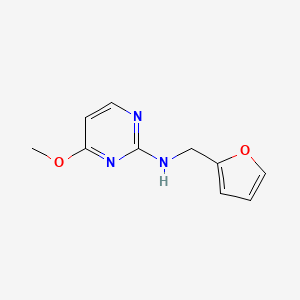
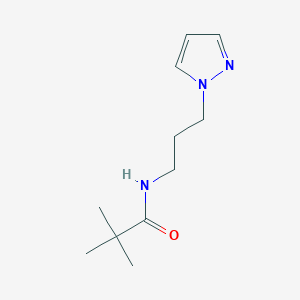


![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
